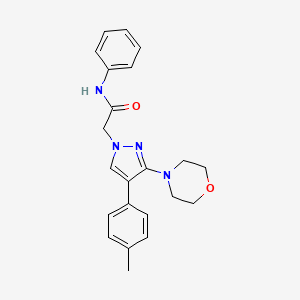
2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide" is a derivative of pyrimidine, which is a class of compounds known for their biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us understand the potential characteristics and activities of the compound .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions, including indolization under Fischer conditions, Japp-Klingemann method followed by decarboxylation, and amidification through condensation reactions . These methods are likely applicable to the synthesis of the compound of interest, with modifications to accommodate the specific substituents present in its structure.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. The structure is often analyzed using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These analyses can provide information on the geometry, electronic structure, and vibrational modes of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including hydrogen bonding interactions, which are crucial for their biological activity. The presence of functional groups such as amides and thioethers can lead to intermolecular and intramolecular interactions that influence the compound's reactivity and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, can be influenced by their molecular structure. For instance, the presence of a fluorine atom can affect the compound's electronegativity and hydrogen bonding capacity . Additionally, the crystalline structure can be determined using X-ray diffraction, providing insights into the compound's solid-state properties .
Relevant Case Studies
While the papers do not provide case studies on the exact compound, they do offer insights into the biological activities of similar compounds. For example, some pyrimidine derivatives have shown antiallergic , anticarcinogenic , and antiviral activities . These activities are often evaluated through biological assays and molecular docking studies, which can also be applicable to the compound .
Applications De Recherche Scientifique
Synthesis and Antitumor Activities
Pyrimidine derivatives are extensively studied for their antitumor activities. For example, the synthesis of amino acid ester derivatives containing 5-fluorouracil has demonstrated inhibitory effects against certain cancer cell lines, showcasing the potential of pyrimidine compounds in cancer therapy (J. Xiong et al., 2009) Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil.
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. The synthesis and characterization of novel pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials have shown promising antimicrobial activity, highlighting the role of pyrimidine compounds in developing new antimicrobial agents (A. Hossan et al., 2012) Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material.
Enzyme Inhibition for Drug Development
Pyrimidine derivatives have been utilized in the design and synthesis of enzyme inhibitors, serving as potential therapeutic agents. Classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, for instance, have been evaluated as dual thymidylate synthase and dihydrofolate reductase inhibitors, offering insights into developing antitumor agents (A. Gangjee et al., 2009) Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents.
Structural and Mechanistic Studies
Structural and mechanistic studies of pyrimidine derivatives provide foundational knowledge for the development of novel compounds with specific biological activities. The crystal structures of certain pyrimidine derivatives have been elucidated, contributing to a deeper understanding of their chemical behavior and interaction with biological targets (S. Subasri et al., 2016) Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide.
Propriétés
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-3-13-10(2)19-16(20-15(13)22)23-9-14(21)18-8-11-4-6-12(17)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDZEBLBOFVKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

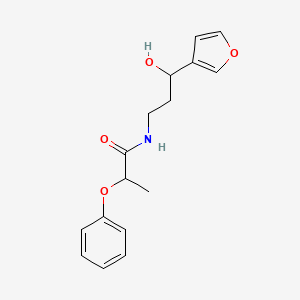
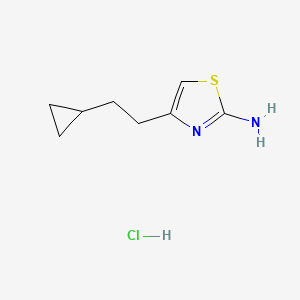
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)
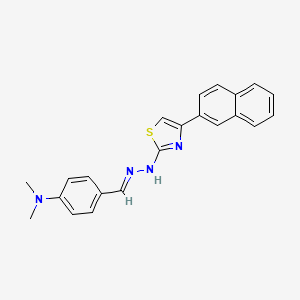
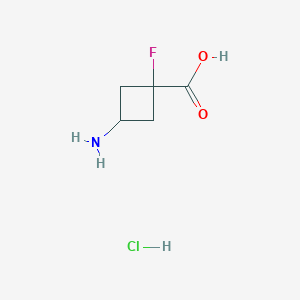
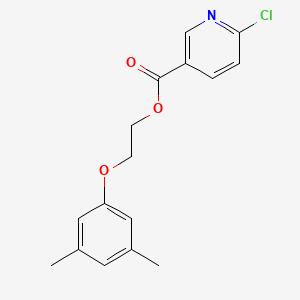
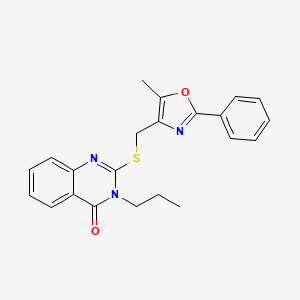
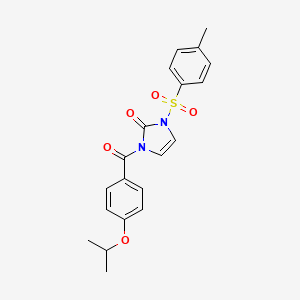

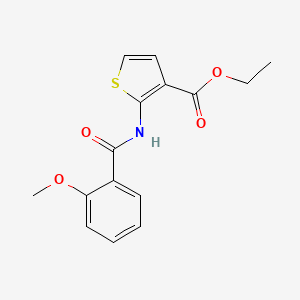
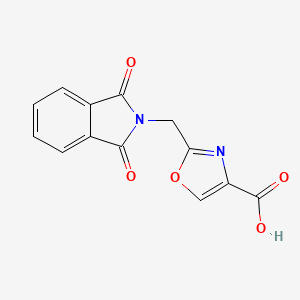
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2523019.png)
![Methyl 4-({[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2523020.png)
